(3-Chloro-adamantan-1-yl)-acetic acid
Description
Historical Context and Significance of the Adamantane (B196018) Framework in Organic Chemistry
The journey of adamantane began in 1924 when it was first proposed by H. Decker. wikipedia.org However, it wasn't until 1933 that Czech chemists S. Landa and V. Machacek successfully isolated this uniquely structured hydrocarbon from petroleum. acs.orgworldscientific.com The name "adamantane" is derived from the Greek word "adamantinos," meaning "relating to steel or diamond," which aptly describes its rigid, cage-like structure composed of three fused cyclohexane (B81311) rings in a strain-free arrangement. wikipedia.orgontosight.ai This structure is the simplest unit of a diamond's crystal lattice, a class of compounds known as diamondoids. wikipedia.orgnih.gov
The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, albeit with a very low yield. acs.orgnih.govsynarchive.com A more practical and efficient synthesis was later developed by Paul von R. Schleyer in 1957 through a Lewis-acid catalyzed rearrangement, which made adamantane more accessible for widespread research. nih.govresearchgate.netsynarchive.com
The significance of the adamantane framework in organic chemistry is multifaceted. Its rigid and sterically bulky nature provides a unique scaffold for designing molecules with specific three-dimensional orientations. pensoft.net This has profound implications in various fields, including medicinal chemistry, materials science, and nanotechnology. worldscientific.comresearchgate.net The thermal stability and chemical resistance of the adamantane core are also notable properties that have been exploited in the development of robust materials. ontosight.ai
Overview of Functionalized Adamantane Systems in Academic Research
The versatility of the adamantane scaffold has led to extensive research into its functionalized derivatives. arxiv.org By attaching various chemical groups to the adamantane core, researchers can tailor its properties for specific applications. acs.org
In materials science , the incorporation of adamantane units into polymers can improve their thermal and mechanical properties. wikipedia.org Adamantane-based materials are being explored for applications such as thermally stable lubricants and high-performance polymers. wikipedia.orgresearchgate.net Furthermore, the unique structure of adamantane makes it a valuable building block in supramolecular chemistry and for the self-assembly of nanostructures. arxiv.orgmdpi.com Its ability to form strong inclusion complexes with host molecules like cyclodextrins has been utilized in the development of drug delivery systems. nih.govpensoft.netnih.gov
Specific Focus on Halogenated Adamantanes and Carboxylic Acid Derivatives within Adamantane Chemistry, with particular reference to (3-Chloro-adamantan-1-yl)-acetic acid
Among the vast array of functionalized adamantanes, halogenated derivatives and those containing carboxylic acid groups are of significant interest as versatile chemical intermediates. energetic-materials.org.cnresearchgate.net Halogenation of the adamantane core can occur at the bridgehead (tertiary) or bridge (secondary) positions, providing reactive handles for further chemical transformations. mdpi.com These halogenated adamantanes are crucial starting materials for the synthesis of a wide range of other adamantane derivatives. energetic-materials.org.cn
Adamantane carboxylic acids also serve as important building blocks in organic synthesis. mdpi.commdpi.com The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, opening up numerous possibilities for creating more complex molecules. mdpi.com
This compound is a specific example that combines both a halogen and a carboxylic acid-derived functional group on the adamantane scaffold. chemicalbook.comsapphirebioscience.comsigmaaldrich.combldpharm.com This compound is a useful intermediate in the synthesis of other halogenated adamantane derivatives. chemicalbook.com The presence of the chloro group at the 3-position and the acetic acid moiety at the 1-position creates a disubstituted adamantane with distinct chemical reactivity at two different bridgehead positions. This bifunctionality makes it a valuable precursor for the development of more complex molecules, including those with potential applications in medicinal chemistry. chemicalbook.com
Data Tables
Table 1: Key Historical Milestones in Adamantane Chemistry
| Year | Milestone | Key Figure(s) | Significance |
| 1924 | Proposal of the existence of adamantane | H. Decker | Conceptualization of the tricyclo[3.3.1.1³,⁷]decane structure. wikipedia.org |
| 1933 | Isolation of adamantane from petroleum | S. Landa & V. Machacek | First physical evidence of adamantane's existence. acs.orgworldscientific.com |
| 1941 | First laboratory synthesis of adamantane | Vladimir Prelog | Proof of structure through chemical synthesis. acs.orgnih.govsynarchive.com |
| 1957 | Development of an efficient synthesis method | Paul von R. Schleyer | Made adamantane readily available for research. nih.govresearchgate.netsynarchive.com |
Table 2: Physicochemical Properties of Adamantane
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 270 °C (sublimes) |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water |
| Structure | Rigid, strain-free, cage-like |
Table 3: Properties of this compound
| Property | Value |
| CAS Number | 42501-29-1 chemicalbook.comsapphirebioscience.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₇ClO₂ sigmaaldrich.com |
| Molecular Weight | 228.72 g/mol sigmaaldrich.com |
| Chemical Structure | Adamantane core with a chloro group at the 3-position and an acetic acid group at the 1-position. |
| Primary Use | Intermediate for the preparation of halogenated adamantane derivatives. chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-1-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRDMZSPPRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Chloro Adamantan 1 Yl Acetic Acid
Reactivity of the Carboxylic Acid Moiety in (3-Chloro-adamantan-1-yl)-acetic acid
The carboxylic acid group attached to the adamantane (B196018) bridgehead position via a methylene (B1212753) spacer exhibits reactivity characteristic of aliphatic carboxylic acids. Its transformations are fundamental for creating a diverse range of derivatives.
The carboxyl group of this compound is readily converted into various derivatives through standard organic synthesis protocols. These derivatization reactions are crucial for modifying the compound's physical and chemical properties.
Esterification: The formation of esters is a common transformation. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a viable route. chemguide.co.ukresearchgate.net For sterically hindered acids such as adamantane derivatives, specific conditions can optimize yield. For instance, a patented method for separating adamantane carboxylic acid isomers utilizes esterification with methanol (B129727) using 98% sulfuric acid as a catalyst at temperatures between 55-70°C. google.com
Amidation: The carboxylic acid can be converted to primary, secondary, or tertiary amides. This typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides (e.g., DCC, EDAC) or conversion to an acyl chloride followed by reaction with the desired amine. organic-chemistry.org The use of N-acylbenzotriazoles, formed from the carboxylic acid, provides an efficient method for acylating amines to form amides in high yields. organic-chemistry.org
Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be formed. Reaction with a dehydrating agent like phosphorus pentoxide or conversion to an acyl chloride followed by reaction with a carboxylate salt are standard methods. These anhydrides serve as activated intermediates for further acylation reactions.
The following table summarizes common derivatization reactions applicable to the carboxylic acid moiety.
| Reaction Type | Reagents and Conditions | Product |
| Esterification | R'-OH, H₂SO₄ (catalyst), Heat | This compound ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | (3-Chloro-adamantan-1-yl)-acetamide |
| Anhydride Formation | Acetic anhydride, Heat | Mixed anhydride with acetic acid |
The carboxylic acid group can undergo reduction to the corresponding primary alcohol, (2-(3-chloro-adamantan-1-yl)-ethanol). This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is the classic reagent for this purpose. The reaction proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol.
Alternatively, manganese(I)-catalyzed hydrosilylation presents a milder method for reducing carboxylic acids to alcohols. This approach has been shown to be effective for bulky substrates, including adamantane carboxylic acid.
The carboxylic acid group itself is generally resistant to further oxidation under typical conditions. Oxidative reactions targeting this compound are more likely to affect the adamantane core, specifically at the remaining tertiary C-H bonds, rather than the carboxyl function. acs.orgwikipedia.org
Reactivity of the Chloro Substituent in this compound
The chlorine atom is situated at a tertiary bridgehead carbon of the adamantane cage. This structural feature is the primary determinant of its reactivity. Bridgehead halides on the adamantane skeleton are incapable of undergoing SN2 reactions due to the steric impossibility of backside attack.
Instead, they react readily via a unimolecular nucleophilic substitution (SN1) mechanism. chegg.commasterorganicchemistry.com The departure of the chloride ion is facilitated by the formation of a highly stabilized 1-adamantyl carbocation intermediate. The stability of this tertiary carbocation allows for reactions with a wide range of weak to moderate nucleophiles. vaia.compressbooks.pub
The chloro group in this compound can therefore be displaced by various nucleophiles to generate a range of 3-substituted adamantane-1-acetic acid derivatives. The electron-withdrawing nature of the carboxymethyl group at the C1 position may slightly decrease the rate of carbocation formation compared to an unsubstituted 1-chloroadamantane (B1585529), but the SN1 pathway remains the dominant mechanism.
The following table provides examples of nucleophilic substitution reactions expected at the C3 position.
| Nucleophile (Nu-H) | Reagent/Solvent | Product |
| Water (Hydrolysis) | H₂O, Acetone | (3-Hydroxy-adamantan-1-yl)-acetic acid |
| Alcohol (Alkoxylation) | R'-OH (solvent) | (3-Alkoxy-adamantan-1-yl)-acetic acid |
| Amine (Amination) | R'R''NH | (3-Amino-adamantan-1-yl)-acetic acid |
| Azide | NaN₃, DMF | (3-Azido-adamantan-1-yl)-acetic acid |
| Thiol | R'-SH, Base | (3-Alkylthio-adamantan-1-yl)-acetic acid |
Nucleophilic Substitution Reactions
Nucleophilic substitution at the tertiary carbon of the adamantane cage in this compound is expected to be challenging under standard S(_N)2 conditions due to the significant steric hindrance imposed by the rigid cage structure. However, reactions proceeding through a carbocation intermediate (S(_N)1 mechanism) are more plausible, given the stability of the tertiary adamantyl carbocation.
Table 1: Plausible Nucleophilic Substitution Reactions of this compound
| Nucleophile | Expected Product | Reaction Conditions (Hypothetical) |
| H₂O | (3-Hydroxy-adamantan-1-yl)-acetic acid | Hydrolysis, potentially acid-catalyzed |
| ROH | (3-Alkoxy-adamantan-1-yl)-acetic acid | Solvolysis in alcohol |
| NH₃ | (3-Amino-adamantan-1-yl)-acetic acid | Amination, likely under harsh conditions |
| N₃⁻ | (3-Azido-adamantan-1-yl)-acetic acid | Reaction with sodium azide |
For instance, hydrolysis in the presence of water or an alcohol could lead to the corresponding hydroxy or alkoxy derivatives. Amination to produce (3-Amino-adamantan-1-yl)-acetic acid would likely require forcing conditions due to the basicity of ammonia (B1221849) and the potential for competing elimination reactions. kaimosi.com The synthesis of related 3-amino-1-adamantanol derivatives often involves multi-step sequences rather than direct substitution of a chloro group. kaimosi.com
Elimination Reactions Leading to Olefinic Derivatives
Elimination reactions of this compound would involve the removal of HCl to form an adamantene derivative. However, the formation of a double bond at the bridgehead of the adamantane cage (Bredt's rule) is highly unfavorable due to the significant ring strain it would introduce. The resulting olefin would have a highly distorted, non-planar geometry, making its formation energetically costly.
Therefore, standard E1 and E2 elimination pathways are unlikely to yield stable olefinic products under typical laboratory conditions. Alternative, more complex multi-step synthetic routes would be necessary to obtain such strained systems.
Metal-Catalyzed Cross-Coupling Reactions and Organometallic Derivatives
The tertiary chloro group in this compound presents a challenging substrate for many standard metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Negishi couplings. wikipedia.orgnih.govwikipedia.org Oxidative addition of the palladium catalyst to the sterically hindered C-Cl bond at the bridgehead position is often a difficult step.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| Suzuki Coupling | Arylboronic acid | (3-Aryl-adamantan-1-yl)-acetic acid | Pd catalyst with bulky phosphine (B1218219) ligands |
| Heck Reaction | Alkene | (3-Alkenyl-adamantan-1-yl)-acetic acid | Pd catalyst under specific conditions |
| Sonogashira Coupling | Terminal alkyne | (3-Alkynyl-adamantan-1-yl)-acetic acid | Pd/Cu catalyst system |
| Negishi Coupling | Organozinc reagent | (3-Alkyl/Aryl-adamantan-1-yl)-acetic acid | Pd or Ni catalyst |
Note: This table presents potential transformations. The feasibility of these reactions with this compound would require significant optimization of reaction conditions, including the choice of catalyst, ligands, and solvent.
While challenging, advancements in catalyst design, particularly the development of bulky and electron-rich phosphine ligands, have expanded the scope of cross-coupling reactions to include some sterically demanding substrates. However, specific examples involving this compound are not reported in the surveyed literature. The formation of organometallic derivatives, for instance, through lithium-halogen exchange, might offer an alternative pathway to functionalization, but could be complicated by the presence of the acidic carboxylic acid proton.
Chemo- and Regioselectivity in Reactions of Multi-functionalized this compound
In a scenario where this compound is further functionalized, the concepts of chemo- and regioselectivity would become critical. For example, if another reactive site were introduced onto the adamantane core or the acetic acid side chain, a reagent could potentially react at multiple positions.
The inherent steric hindrance around the bridgehead chloro group would likely direct reactions towards less hindered sites on the molecule. For instance, if a less sterically encumbered functional group were present, it would likely react preferentially.
The electronic nature of the substituents would also play a crucial role. The electron-withdrawing nature of the carboxylic acid group could influence the reactivity of adjacent positions, although this effect would be transmitted through the rigid sigma framework of the adamantane cage.
Without specific examples of multi-functionalized derivatives of this compound and their reactions, any discussion on chemo- and regioselectivity remains speculative. The outcome of such reactions would be highly dependent on the nature of the additional functional groups, the reagents employed, and the reaction conditions.
Theoretical and Computational Investigations of 3 Chloro Adamantan 1 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Currently, there is a lack of published data from quantum chemical calculations detailing the electronic structure and molecular energetics of (3-chloro-adamantan-1-yl)-acetic acid. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would provide invaluable information.
Hypothetical Data Table for Electronic Properties (Illustrative)
| Calculated Property | Value (Units) | Method/Basis Set |
|---|---|---|
| Dipole Moment | Data not available | |
| HOMO Energy | Data not available | |
| LUMO Energy | Data not available | |
| HOMO-LUMO Gap | Data not available |
Conformational Analysis and Potential Energy Surfaces
The inherent rigidity of the adamantane (B196018) cage limits the conformational freedom of this compound primarily to the rotation around the C-C bond of the acetic acid side chain. A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle of the carboxyl group. This would identify the most stable conformers and the energy barriers between them. To date, such a specific analysis for this compound has not been reported in the literature.
Computational Studies of Reaction Mechanisms and Transition States in Transformations of this compound
Understanding the reaction mechanisms involving this compound is crucial for its application in synthesis. Computational studies could model various transformations, such as esterification, amidation, or nucleophilic substitution at the chlorine-bearing carbon. These studies would involve locating the transition state structures and calculating the activation energies, providing insights into reaction kinetics and selectivity. At present, specific computational investigations into the reaction pathways of this molecule are not available.
Quantitative Structure-Reactivity Relationships Derived from Computational Data
Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful tools for predicting the reactivity of molecules based on their structural and electronic properties. For a series of adamantane derivatives, including this compound, computational descriptors could be correlated with experimentally determined reaction rates. This would allow for the development of predictive models for reactivity. However, the foundational computational data and the corresponding experimental reactivity data for this specific compound are currently lacking.
Predictive Modeling for Novel Reactivity and Derivative Design
Building upon the data from the aforementioned computational studies, predictive models could be developed to design novel derivatives of this compound with desired properties. For instance, by modifying the substituents on the adamantane cage or the acetic acid side chain in silico, it would be possible to screen for candidates with enhanced biological activity or improved reaction characteristics. This area of research remains unexplored for this particular molecule.
Advanced Applications of 3 Chloro Adamantan 1 Yl Acetic Acid in Synthetic Chemistry and Materials Science
Utility as a Key Synthetic Intermediate for Adamantane (B196018) Derivatives
The unique scaffold of (3-Chloro-adamantan-1-yl)-acetic acid serves as a strategic starting point for the synthesis of a variety of adamantane derivatives, which are of significant interest in medicinal chemistry and chemical research.
Precursor in the Synthesis of Halogenated Adamantane Scaffolds for Chemical Research
This compound is a recognized intermediate in the preparation of halogenated adamantane derivatives. mdpi.comchemicalbook.com These derivatives are particularly relevant in the development of therapeutic agents, notably for the treatment of diabetes. mdpi.comchemicalbook.com The presence of the chloro group at a bridgehead position provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities.
One of the most significant applications of this compound is as a potential precursor in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral anti-diabetic drugs. researchgate.net While direct synthesis routes for commercial drugs like Vildagliptin from this compound are not explicitly detailed in publicly available literature, the structural similarity of its derivatives to the adamantane core of such drugs is notable. For instance, the synthesis of Vildagliptin involves the coupling of a substituted pyrrolidine (B122466) moiety with 3-amino-1-adamantanol. googleapis.comgoogle.comnewdrugapprovals.org The conversion of this compound to a key intermediate like 3-amino-1-adamantanol or other functionalized adamantanes is a chemically plausible pathway.
The general synthetic utility of halogenated adamantanes is well-established, with applications extending to medicinal chemistry, polymer science, and energetic materials. researchgate.net The chloro and carboxylic acid groups of this compound offer dual points for modification, enabling the construction of a wide array of halogenated adamantane scaffolds for further chemical exploration.
Role in Convergent Synthetic Strategies for Complex Molecules
While specific, documented examples of this compound in convergent synthetic strategies are not prevalent in the reviewed literature, its structural characteristics make it an ideal candidate for such approaches. The adamantane cage can serve as a rigid, central scaffold onto which other molecular fragments can be attached. The chloro and carboxylic acid functionalities provide orthogonal handles for coupling reactions.
For instance, the carboxylic acid could be converted to an amide or ester to link one molecular fragment, while the chloro group could be substituted via nucleophilic substitution or used in cross-coupling reactions to attach another fragment. This approach would allow for the rapid assembly of complex molecules with a central adamantane core, a strategy often employed in drug discovery to explore structure-activity relationships. The development of new adamantane derivatives with potential biological activity often relies on the modular assembly of different pharmacophores onto the adamantane scaffold. researchgate.net
Integration into Novel Organic Materials Development
The inherent properties of the adamantane cage, such as its rigidity, thermal stability, and defined geometry, make it an attractive component for the development of advanced organic materials.
Monomer for Polymer Synthesis
The incorporation of adamantane moieties into polymer backbones or as pendant groups can significantly enhance the material's properties, including its glass transition temperature, thermal stability, and solubility. While direct polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer.
The carboxylic acid group could be utilized in condensation polymerizations to form polyesters or polyamides. The chloro group could potentially participate in other types of polymerization reactions or be modified post-polymerization to introduce further functionality. The bulky and rigid nature of the adamantane unit would be expected to impart increased thermal stability and mechanical strength to the resulting polymer. It is important to note that direct polymerization of acetic acid itself is not feasible due to the lack of a polymerizable double bond. researchgate.net However, derivatives of carboxylic acids are commonly used in the synthesis of various polymers.
Components in Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, functional assemblies. mdpi.comrsc.org The adamantane group is a well-known and highly effective guest for various host molecules, particularly cyclodextrins and cucurbiturils, due to its size, shape, and hydrophobicity. mdpi.comnih.govnih.gov
This compound, with its adamantane core, is a prime candidate for incorporation into supramolecular systems. The adamantyl group can form strong inclusion complexes with host molecules, leading to the formation of assemblies with applications in drug delivery, sensing, and catalysis. mdpi.comnih.gov The carboxylic acid and chloro functionalities provide opportunities for further derivatization, allowing for the attachment of other functional units to the supramolecular assembly. For example, a drug molecule could be attached to the carboxylic acid, and the resulting conjugate could then be encapsulated by a cyclodextrin, potentially improving the drug's solubility and bioavailability.
Contributions to Catalyst Development and Ligand Design
The steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. The bulky and rigid nature of the adamantane scaffold has made it an attractive component in the design of phosphine (B1218219) ligands for cross-coupling reactions and other catalytic transformations.
While there are no direct reports of this compound being used in catalyst or ligand synthesis, its structure provides a viable starting point for the creation of novel adamantyl-containing ligands. The carboxylic acid could be reduced to an alcohol, which can then be converted to a phosphine through established synthetic routes. The resulting phosphine ligand would possess the steric bulk of the adamantane cage, which is known to be beneficial in many catalytic systems. For example, phosphatrioxa-adamantane is a known precursor to bulky phosphine ligands. wikipedia.org The development of new adamantane-based ligands is an active area of research, with a focus on creating robust and efficient catalysts for a variety of chemical transformations. mdpi.comgoogle.com
Future Research Directions and Emerging Avenues in the Chemistry of 3 Chloro Adamantan 1 Yl Acetic Acid
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding synthetic strategies. rsc.org Future research should focus on developing more sustainable and efficient methods for the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid and its derivatives, moving beyond traditional multi-step procedures that may generate significant waste.
A primary avenue for exploration is the application of modern catalytic C–H functionalization techniques. iitbbs.ac.inacs.org Direct, selective functionalization of the adamantane (B196018) C–H bonds represents a major challenge due to their high bond dissociation energies. amazonaws.com However, recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have enabled the direct alkylation of adamantane's strong tertiary C–H bonds with high selectivity. rsc.orgamazonaws.comchemrxiv.org Research aimed at a one-pot synthesis starting from 1-adamantaneacetic acid, selectively introducing a chlorine atom at the C-3 position using such catalytic systems, would be a significant step forward. This would improve upon classical methods that often involve harsh reagents and generate stoichiometric byproducts.
Furthermore, exploring flow chemistry processes for the synthesis could offer enhanced safety, scalability, and reaction control. Biocatalytic approaches, using engineered enzymes to perform selective halogenation or carboxylation on the adamantane scaffold, represent another long-term, highly sustainable goal. The table below compares a hypothetical catalytic route with a traditional approach, highlighting the potential improvements in sustainability metrics.
| Metric | Traditional Synthesis (Hypothetical) | Future Catalytic Synthesis (Proposed) | Potential Advantage |
| Starting Material | Adamantane | 1-Adamantaneacetic Acid | Fewer synthetic steps |
| Key Transformation | Friedel-Crafts acylation followed by chlorination | Direct C-H Chlorination | Higher atom economy, avoids strong Lewis acids |
| Reagents | Stoichiometric Lewis acids, chlorinating agents | Catalytic amount of photocatalyst, mild chlorine source | Reduced waste, milder conditions |
| Atom Economy | Lower, due to stoichiometric byproducts kccollege.ac.in | Potentially higher, approaching addition-type reactivity kccollege.ac.in | Less waste generation |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The dual functionality of this compound—the tertiary chloride and the carboxylic acid—offers a rich playground for exploring novel chemical transformations. The steric bulk of the adamantane cage can be expected to influence the reactivity of these functional groups in unique ways.
Future work should investigate the utility of the C-Cl bond as a handle for advanced cross-coupling reactions. While challenging on a tertiary carbon, modern nickel- or palladium-catalyzed methods could enable the introduction of a wide array of substituents (aryl, alkyl, cyano, etc.) at the 3-position. This would provide rapid access to a library of novel 1,3-disubstituted adamantane derivatives, which are valuable for structure-activity relationship studies in drug discovery.
Another emerging area is the exploration of radical-mediated functionalization. The tertiary C-Cl bond could serve as a precursor to an adamantyl radical, which could then participate in various C-C and C-heteroatom bond-forming reactions. rsc.org Investigating these transformations could lead to the development of methods for creating highly congested carbon centers. chemrxiv.org
The interplay between the carboxylic acid and the chloro group also warrants investigation. For instance, intramolecular reactions could be designed to form novel caged lactones or other complex polycyclic systems. The potential for derivatization of the carboxylic acid into amides, esters, or other functional groups, followed by transformations at the C-Cl position, opens a vast chemical space for exploration.
| Transformation Type | Functional Group Targeted | Potential Reagents/Catalysts | Resulting Compound Class |
| Cross-Coupling | C-Cl | Palladium or Nickel catalysts, various coupling partners | 3-Aryl/Alkyl/Alkynyl-adamantan-1-yl-acetic acids |
| Radical Alkylation | C-Cl | Photoredox catalysts, electron-deficient alkenes | 3-(Functionalized alkyl)-adamantan-1-yl-acetic acids |
| Nucleophilic Substitution | C-Cl | Azides, thiols, amines | 3-Azido/Thio/Amino-adamantan-1-yl-acetic acids |
| Intramolecular Cyclization | Both C-Cl and COOH | Base or catalyst-mediated | Adamantyl-fused lactones and polycycles |
Expansion into Advanced Materials and Nanotechnology Applications
The rigid, diamondoid structure of adamantane makes its derivatives attractive building blocks for advanced materials. iitbbs.ac.in this compound is a bifunctional monomer that could be leveraged for the creation of novel polymers, metal-organic frameworks (MOFs), and self-assembled monolayers.
In polymer science, this compound could be used to synthesize polyesters or polyamides with the bulky adamantane group pendant to the polymer backbone. The adamantane moiety would be expected to impart desirable properties such as high thermal stability, increased glass transition temperature (Tg), and enhanced mechanical strength. The presence of the chloro group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis.
In the realm of nanotechnology, the carboxylic acid group can act as an anchor to bind to metal oxide surfaces, such as titanium dioxide or zinc oxide. This could be exploited to form self-assembled monolayers (SAMs), with the chloro-adamantyl group exposed to the exterior. Such functionalized surfaces could find applications in creating hydrophobic coatings or as platforms for further chemical modification. The use of acetic acid derivatives in nanoparticle synthesis and the creation of functional textiles suggests a potential pathway for similar applications with this adamantane analogue. patsnap.com Inspired by the synthesis of coordination polymers from other adamantane-based ligands mdpi.com, this compound could also be explored as a linker for creating novel MOFs with tailored pore sizes and functionalities.
| Application Area | Role of this compound | Key Property Conferred by Adamantane | Potential Use |
| Specialty Polymers | Monomer (via COOH group) | Rigidity, Thermal Stability | High-performance plastics, thermally stable coatings |
| Surface Modification | Anchor/Linker (via COOH group) | Hydrophobicity, Steric Bulk | Self-assembled monolayers, anti-fouling surfaces |
| Metal-Organic Frameworks | Bifunctional Linker | Defined geometry, Cage-like structure | Gas storage, catalysis, chemical sensing |
| Nanomaterials | Capping/Functionalizing Agent | Structural control | Functionalized quantum dots, composite materials |
Synergistic Approaches Combining Experimental and Computational Research
The advancement in the chemistry of this compound can be significantly accelerated through a tight integration of experimental and computational methods. Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties, thereby guiding experimental design and interpreting results.
Computational studies can be employed to predict the feasibility and selectivity of the novel synthetic routes proposed in section 6.1. For example, modeling the transition states for various catalytic C-H functionalization pathways could help identify the most promising catalyst systems before extensive experimental screening. Similarly, understanding the reaction energetics for the unprecedented transformations discussed in section 6.2 would allow researchers to prioritize the most viable synthetic targets.
For materials applications, computational modeling can predict the bulk properties of polymers derived from this compound. Molecular dynamics simulations could be used to understand how the adamantane cages pack in the solid state and how this influences mechanical and thermal properties. This predictive power allows for the rational design of materials with specific, desired characteristics, reducing the trial-and-error cycle of experimental work. This synergy, where computational predictions are tested experimentally and experimental results feed back to refine computational models, represents the future of efficient and innovative chemical research.
| Research Challenge | Computational Tool | Predicted Outcome / Insight | Experimental Benefit |
| Catalyst Design for C-H Chlorination | Density Functional Theory (DFT) | Reaction energy barriers, catalyst-substrate interactions | Rational selection of catalysts, optimized reaction conditions |
| Predicting Reactivity in Cross-Coupling | Mechanistic Modeling | Transition state analysis, prediction of side products | Prioritization of reaction conditions and coupling partners |
| Designing Polymers with High Tg | Molecular Dynamics (MD) Simulations | Glass transition temperature, polymer chain packing | Targeted synthesis of polymers with desired thermal properties |
| Understanding SAM Formation | Ab initio Metadynamics Simulations researchgate.net | Adsorption energies on surfaces, monolayer structure | Informed design of surface modification experiments |
Q & A
Q. What are the common synthetic routes for (3-Chloro-adamantan-1-yl)-acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalizing the adamantane backbone. For example, chlorination at the 3-position can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) . Subsequent acetylation of the adamantane core may employ chloroacetic acid derivatives or coupling agents such as EDC/NHS for carboxyl group introduction . Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions (e.g., over-chlorination). Reaction monitoring via TLC or HPLC is recommended .
Q. How is structural characterization performed for adamantane-based derivatives like this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify adamantane ring protons (δ 1.5–2.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm). Chlorine substituents deshield adjacent carbons, detectable in DEPT-135 spectra .
- HRMS (ESI) : Exact mass analysis confirms molecular formula (e.g., C₁₂H₁₅ClO₂ requires [M+H]⁺ at m/z 226.0764) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for rigid adamantane frameworks .
Advanced Research Questions
Q. What mechanistic insights explain regioselective chlorination at the adamantane 3-position?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. The 3-position is less sterically hindered compared to 1- or 2-positions, favoring electrophilic attack. Computational studies (DFT calculations) suggest transition-state stabilization via hyperconjugation with adjacent C-H bonds . Experimental validation involves competitive chlorination of adamantane derivatives with isotopic labeling (e.g., deuterated substrates) to track kinetic isotope effects .
Q. How do structural modifications (e.g., chloro vs. amino substituents) alter the compound’s biological activity?
Methodological Answer: Comparative studies using analogs (e.g., 3-amino-adamantan-1-yl acetic acid) reveal that chloro substituents enhance lipophilicity (logP ↑), improving membrane permeability in cellular assays . Activity is assessed via:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases).
- Molecular Docking : Predict binding affinity changes due to chlorine’s electronegativity disrupting hydrogen-bond networks .
Contradictions in activity data may arise from crystallographic vs. solution-phase conformational differences, requiring MD simulations to resolve .
Q. How can conflicting solubility data for adamantane derivatives be reconciled in formulation studies?
Methodological Answer: Discrepancies often stem from:
- Polymorphism : Different crystalline forms exhibit varying solubility. Use DSC and PXRD to identify polymorphs .
- Solvent Effects : Hansen solubility parameters predict optimal solvents (e.g., DMSO for polar derivatives, chloroform for non-polar analogs) .
- pH-Dependent Solubility : The acetic acid group ionizes above pH 4.5, increasing aqueous solubility. Buffered media (pH 7.4) simulate physiological conditions .
Data Contradiction Analysis
Q. Why do different studies report varying reaction yields for adamantane chlorination?
Methodological Answer: Yield discrepancies arise from:
- Reagent Purity : Commercial Cl sources (e.g., SO₂Cl₂) often contain stabilizers; redistillation pre-use improves consistency .
- Side Reactions : Competing radical pathways (e.g., in photochlorination) generate di- or tri-chlorinated byproducts. GC-MS quantifies impurities .
- Scale Effects : Microscale reactions (<1 mmol) underreport yields due to adsorption losses; macro-scale (>10 mmol) optimizes mass transfer .
Experimental Design Considerations
Q. What strategies mitigate adamantane derivative degradation during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
